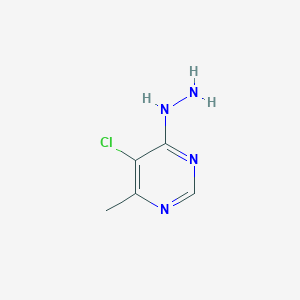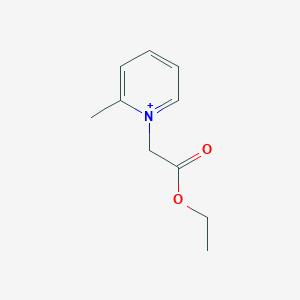
6-Methyl-1,6-naphthyridin-6-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,6-naphthyridin-6-ium is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H9N2 and a molecular weight of 145.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,6-naphthyridin-6-ium typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90–97%) . This solvent-free and catalyst-free method is considered environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and efficient synthetic routes are likely applied. This includes minimizing the use of toxic solvents and reagents, and optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
6-Methyl-1,6-naphthyridin-6-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
科学的研究の応用
6-Methyl-1,6-naphthyridin-6-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in diagnostics, agriculture, and photophysical applications.
作用機序
The mechanism of action of 6-Methyl-1,6-naphthyridin-6-ium involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to its ability to interfere with DNA replication and repair mechanisms in cancer cells . The compound’s anti-HIV activity is associated with its inhibition of viral integrase, an enzyme crucial for the integration of viral DNA into the host genome .
類似化合物との比較
6-Methyl-1,6-naphthyridin-6-ium can be compared to other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C9H9N2+ |
|---|---|
分子量 |
145.18g/mol |
IUPAC名 |
6-methyl-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C9H9N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h2-7H,1H3/q+1 |
InChIキー |
SDJRJYIVLXYOAD-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C(C=C1)N=CC=C2 |
正規SMILES |
C[N+]1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)










